P-1075

Catalog No.
S538455
CAS No.
60559-98-0
M.F
C12H17N5
M. Wt
231.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-1075

CAS Number

60559-98-0

Product Name

P-1075

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

InChI

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17)

InChI Key

HKZNADVVGXKQDL-UHFFFAOYSA-N

SMILES

CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1

Solubility

Soluble in DMSO

Synonyms

N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine, P 1075, P-1075, P1075

Canonical SMILES

CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1

Description

The exact mass of the compound N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine is 231.1484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), yields some basic information about the compound's structure and properties []. However, there are no citations for published scientific research involving this specific molecule.
  • Limited Commercial Availability: There are a few commercial suppliers offering N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine, but the product descriptions typically don't mention any intended research applications [].

Further Exploration:

Given the lack of information on scientific research applications, here are some suggestions for further exploration:

  • Patent Search: Conducting a patent search may reveal potential applications for the compound. Patents often describe the invention's purpose and potential uses.
  • Scientific Literature Search: A more comprehensive search of the scientific literature using databases like ScienceDirect or Scopus might uncover research articles that mention N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine.

P-1075, also known by its chemical name N-Cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine, is a compound characterized by its ability to activate sulfonylurea receptor 2-associated ATP-sensitive potassium channels (SUR2-Kir6). Its chemical formula is C₁₂H₁₇N₅, and it has a CAS number of 60559-98-0. P-1075 exhibits a potent effect with an effective concentration (EC50) value of approximately 45 nanomolar for the activation of SUR2B-Kir6 channels, making it significant in pharmacological research related to cardiovascular and metabolic conditions .

Primarily as an activator of ATP-sensitive potassium channels. The activation of these channels leads to hyperpolarization of the cell membrane, which can result in vasodilation and reduced cellular excitability. This mechanism is particularly relevant in the context of smooth muscle relaxation and insulin secretion modulation. The compound's role in these reactions emphasizes its potential therapeutic applications in treating conditions like hypertension and diabetes .

P-1075 has demonstrated significant biological activity, notably as a KATP channel opener. Its EC50 for inducing relaxation in isolated rat aorta is reported at 7.5 nanomolar, indicating its high potency in vascular smooth muscle relaxation . This activity suggests that P-1075 may have applications in managing conditions associated with vascular tension and insulin secretion, making it a compound of interest for further pharmacological studies.

The synthesis of P-1075 typically involves multi-step organic reactions that incorporate key intermediates such as guanidine derivatives and pyridine rings. While specific synthetic pathways may vary, common methods include:

  • Formation of Guanidine Derivatives: Starting with readily available guanidine compounds.
  • Introduction of Pyridine Moiety: Utilizing pyridine derivatives to introduce the necessary nitrogen-containing ring.
  • Final Coupling Reactions: Completing the synthesis through coupling reactions that yield the final product.

Detailed synthetic routes can vary based on specific laboratory protocols but generally focus on maintaining high yields and purity .

P-1075 has several potential applications due to its biological activity:

  • Cardiovascular Research: As a KATP channel opener, it may be used to study mechanisms of vasodilation and blood pressure regulation.
  • Diabetes Management: Its role in insulin secretion modulation positions it as a candidate for diabetes treatment strategies.
  • Pharmacological Studies: Investigating its effects on smooth muscle tissues can provide insights into various pathophysiological conditions.

These applications highlight P-1075's versatility as a research tool and potential therapeutic agent .

Studies involving P-1075 have focused on its interactions with various biological systems, particularly concerning ion channels. Interaction studies reveal that P-1075 effectively modulates the activity of KATP channels, influencing cellular excitability and vascular tone. Additionally, research indicates potential interactions with other signaling pathways that may enhance or inhibit its effects on smooth muscle relaxation and insulin secretion .

Several compounds exhibit similar biological activities or structural features to P-1075. Here are some notable examples:

Compound NameCAS NumberKey Features
Nifedipine21829-25-4Calcium channel blocker; vasodilatory effects
Glibenclamide10238-21-8Sulfonylurea; stimulates insulin secretion
Diazoxide58-99-9KATP channel opener; used for hypertensive crises

Uniqueness of P-1075

P-1075 stands out due to its specific action on sulfonylurea receptor 2-associated ATP-sensitive potassium channels, coupled with its high potency in inducing smooth muscle relaxation at low concentrations. Unlike other compounds like glibenclamide, which primarily focuses on insulin secretion without direct vasodilatory effects, P-1075's dual action could offer unique therapeutic benefits in managing both cardiovascular and metabolic disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

231.14839556 g/mol

Monoisotopic Mass

231.14839556 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RA77IZ6B2F

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]

MeSH Pharmacological Classification

Vasodilator Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

60559-98-0

Wikipedia

1-cyano-2-(2-methylbutan-2-yl)-3-(3-pyridinyl)guanidine

Dates

Last modified: 08-15-2023
1: Ng B, Kang Y, Xie H, Sun H, Gaisano HY. Syntaxin-1A inhibition of P-1075, cromakalim, and diazoxide actions on mouse cardiac ATP-sensitive potassium channel. Cardiovasc Res. 2008 Dec 1;80(3):365-74. doi: 10.1093/cvr/cvn210. PubMed PMID: 18703534.
2: Sato T, Nakaya H. P-1075 exerts diverse modulatory effects on mitochondrial ATP-sensitive K+ channels in rabbit ventricular myocytes. J Cardiovasc Pharmacol. 2006 Feb;47(2):165-8. PubMed PMID: 16495751.
3: Jilkina O, Kuzio B, Grover GJ, Folmes CD, Kong HJ, Kupriyanov VV. Sarcolemmal and mitochondrial effects of a KATP opener, P-1075, in "polarized" and "depolarized" Langendorff-perfused rat hearts. Biochim Biophys Acta. 2003 Dec 3;1618(1):39-50. PubMed PMID: 14643932.
4: Jilkina O, Kuzio B, Grover GJ, Kupriyanov VV. Cardioselective sulfonylthiourea HMR 1098 blocks mitochondrial uncoupling induced by a KATP channel opener, P-1075, in beating rat hearts. Biochim Biophys Acta. 2003 Jul 14;1638(2):121-8. PubMed PMID: 12853117.
5: Jilkina O, Kuzio B, Grover GJ, Kupriyanov VV. Effects of K(ATP) channel openers, P-1075, pinacidil, and diazoxide, on energetics and contractile function in isolated rat hearts. J Mol Cell Cardiol. 2002 Apr;34(4):427-40. PubMed PMID: 11991732.
6: Jilkina O, Kuzio B, Kupriyanov VV. Potassium fluxes, energy metabolism, and oxygenation in intact diabetic rat hearts under normal and stress conditions. Can J Physiol Pharmacol. 2008 Oct;86(10):710-25. doi: 10.1139/y08-076. PubMed PMID: 18841176.
7: Jansen-Olesen I, Mortensen CH, El-Bariaki N, Ploug KB. Characterization of K(ATP)-channels in rat basilar and middle cerebral arteries: studies of vasomotor responses and mRNA expression. Eur J Pharmacol. 2005 Oct 31;523(1-3):109-18. PubMed PMID: 16226739.
8: Ploug KB, Boni LJ, Baun M, Hay-Schmidt A, Olesen J, Jansen-Olesen I. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries. Br J Pharmacol. 2008 May;154(1):72-81. doi: 10.1038/bjp.2008.86. PubMed PMID: 18332850; PubMed Central PMCID: PMC2438990.
9: Sargent CA, Sleph PG, Dzwonczyk S, Normandin D, Antonaccio MJ, Grover GJ. Cardioprotective effects of the cyanoguanidine potassium channel opener P-1075. J Cardiovasc Pharmacol. 1993 Oct;22(4):564-70. PubMed PMID: 7505358.
10: Sato T, Sasaki N, Seharaseyon J, O'Rourke B, Marbán E. Selective pharmacological agents implicate mitochondrial but not sarcolemmal K(ATP) channels in ischemic cardioprotection. Circulation. 2000 May 23;101(20):2418-23. PubMed PMID: 10821820.
11: Gross ER, Hsu AK, Gross GJ. GSK3beta inhibition and K(ATP) channel opening mediate acute opioid-induced cardioprotection at reperfusion. Basic Res Cardiol. 2007 Jul;102(4):341-9. PubMed PMID: 17450314.
12: Liu Y, Ren G, O'Rourke B, Marbán E, Seharaseyon J. Pharmacological comparison of native mitochondrial K(ATP) channels with molecularly defined surface K(ATP) channels. Mol Pharmacol. 2001 Feb;59(2):225-30. PubMed PMID: 11160857.
13: Baczkó I, Jones L, McGuigan CF, Manning Fox JE, Gandhi M, Giles WR, Clanachan AS, Light PE. Plasma membrane KATP channel-mediated cardioprotection involves posthypoxic reductions in calcium overload and contractile dysfunction: mechanistic insights into cardioplegia. FASEB J. 2005 Jun;19(8):980-2. PubMed PMID: 15774423.
14: Cao C, Lee-Kwon W, Silldorff EP, Pallone TL. KATP channel conductance of descending vasa recta pericytes. Am J Physiol Renal Physiol. 2005 Dec;289(6):F1235-45. PubMed PMID: 16048905.
15: Xu X, Lee KS. Characterization of the ATP-inhibited K+ current in canine coronary smooth muscle cells. Pflugers Arch. 1994 May;427(1-2):110-20. PubMed PMID: 8058459.
16: Baczkó I, Giles WR, Light PE. Pharmacological activation of plasma-membrane KATP channels reduces reoxygenation-induced Ca(2+) overload in cardiac myocytes via modulation of the diastolic membrane potential. Br J Pharmacol. 2004 Mar;141(6):1059-67. PubMed PMID: 14993099; PubMed Central PMCID: PMC1574274.
17: Zhang X, Zhang X, Xiong Y, Xu C, Liu X, Lin J, Mu G, Xu S, Liu W. Sarcolemmal ATP-sensitive potassium channel protects cardiac myocytes against lipopolysaccharide-induced apoptosis. Int J Mol Med. 2016 Sep;38(3):758-66. doi: 10.3892/ijmm.2016.2664. PubMed PMID: 27430376; PubMed Central PMCID: PMC4990318.
18: Xu X, Tsai TD, Lee KS. A specific activator of the ATP-inhibited K+ channels in guinea pig ventricular cells. J Pharmacol Exp Ther. 1993 Aug;266(2):978-84. PubMed PMID: 8394925.
19: Tai KK, McCrossan ZA, Abbott GW. Activation of mitochondrial ATP-sensitive potassium channels increases cell viability against rotenone-induced cell death. J Neurochem. 2003 Mar;84(5):1193-200. PubMed PMID: 12603842.
20: Suzuki M, Li RA, Miki T, Uemura H, Sakamoto N, Ohmoto-Sekine Y, Tamagawa M, Ogura T, Seino S, Marbán E, Nakaya H. Functional roles of cardiac and vascular ATP-sensitive potassium channels clarified by Kir6.2-knockout mice. Circ Res. 2001 Mar 30;88(6):570-7. PubMed PMID: 11282890.

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